molecular formula C8H11ClN2O B11789679 4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine

4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine

Cat. No.: B11789679
M. Wt: 186.64 g/mol
InChI Key: RCNKDXVPJBPNNE-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methoxyethyl group at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with chloro and methoxyethyl substituents. One common method is the nucleophilic substitution reaction where a chloro group is introduced to the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Substitution Reactions: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-5-(2-methoxyethyl)-2-methylpyrimidine.

Scientific Research Applications

4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro and methoxyethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(2-methoxyethyl)-2-(1-methoxy-propyl)-pyrimidine
  • 4-Chloro-5-(2-methoxyethyl)pyrimidine

Uniqueness

4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-chloro-5-(2-methoxyethyl)-2-methylpyrimidine

InChI

InChI=1S/C8H11ClN2O/c1-6-10-5-7(3-4-12-2)8(9)11-6/h5H,3-4H2,1-2H3

InChI Key

RCNKDXVPJBPNNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Cl)CCOC

Origin of Product

United States

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